Caloxin 2A1 (TFA), a peptide derived from a phage display library, functions as an inhibitor of the plasma membrane calcium ATPase, specifically targeting the extracellular domain of the enzyme. This compound is notable for its selective inhibition of calcium transport across cell membranes, which plays a crucial role in various cellular processes. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for research applications.
Caloxin 2A1 is classified as a peptide inhibitor that specifically targets the plasma membrane calcium ATPase (PMCA). It was identified through screening techniques aimed at discovering novel compounds that bind to specific protein domains. The compound is primarily sourced from synthetic peptide libraries and is utilized in biochemical research to study calcium signaling pathways in cells .
The synthesis of Caloxin 2A1 (TFA) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process includes the following steps:
Caloxin 2A1 has a complex molecular structure characterized by its sequence of amino acids and the presence of disulfide bonds. The molecular formula and weight are critical for understanding its chemical behavior:
The structural integrity provided by disulfide linkages enhances its biological activity, enabling effective interaction with target proteins .
Caloxin 2A1 participates in several key reactions:
Common reagents used in these reactions include iodine as an oxidizing agent and dithiothreitol as a reducing agent .
Caloxin 2A1 exerts its effects by binding to an extracellular site on the plasma membrane calcium ATPase, inhibiting its activity. This inhibition leads to increased intracellular calcium levels due to reduced calcium efflux from cells. The mechanism can be summarized as follows:
Caloxin 2A1 (TFA) exhibits several notable physical and chemical properties:
These properties make it suitable for various biochemical assays and research applications .
Caloxin 2A1 (TFA) has several significant applications in scientific research:
Caloxin 2A1 was discovered through biopanning of phage-displayed random peptide libraries against extracellular domains (exdoms) of plasma membrane Ca²⁺-ATPase (PMCA). This technology exploits the physical linkage between a bacteriophage's genotype (encapsulated DNA) and phenotype (surface-displayed peptide), enabling high-throughput selection of target-binding peptides. Filamentous M13 phage was primarily used, where peptides were fused to the minor coat protein pIII – a system permitting the display of larger polypeptides (>100 amino acids) without compromising phage viability due to lower valency (typically 3-5 copies per virion) [3] [9].
The screening targeted extracellular loop 2 (exdom 2) of PMCA, a region accessible for allosteric modulation. Biopanning involved iterative cycles:
After 3-4 rounds, DNA sequencing of enriched clones revealed recurring peptide motifs, including VSNSNWPSFPSSGGG, identified as Caloxin 2A1. This peptide demonstrated specific, extracellular inhibition of PMCA Ca²⁺-transport activity (Kᵢ ~529 μM for erythrocyte PMCA) without affecting basal Mg²⁺-ATPase or Na⁺/K⁺-ATPase activity [1] [7].
Table 1: Key Steps in Phage Display Biopanning for Caloxin 2A1 Discovery
Biopanning Stage | Target | Key Process | Outcome |
---|---|---|---|
Library Construction | Random 15-mer peptides | Fusion to M13 pIII coat protein | ~10¹⁰ unique peptide-phage clones |
Round 1 | PMCA exdom 2 (immobilized) | Low-stringency binding & washing | ~100-1000x enrichment of binders |
Rounds 2-4 | PMCA exdom 2 | Increased stringency (detergents, competitive elution) | Isolation of dominant motif (VSNSNWPSFPSSGGG) |
Validation | Erythrocyte leaky ghosts | Inhibition of Ca²⁺-Mg²⁺-ATPase activity | Confirmation of PMCA-specific inhibition |
A core rationale behind Caloxin 2A1's development was achieving selectivity among PMCA isoforms (PMCA1-4). These isoforms exhibit tissue-specific expression and functional divergence, yet lack isoform-specific pharmacological inhibitors. Caloxin 2A1 was engineered for preferential inhibition of PMCA1b, the predominant and ubiquitously expressed isoform.
Sequence alignment of exdom 2 across PMCA isoforms revealed subtle but exploitable differences. Caloxin 2A1's peptide sequence (VSNSNWPSFPSSGGG) was selected based on its superior binding affinity and specificity for the conserved structural motifs within PMCA1b's exdom 2, while exhibiting minimal interaction with PMCA4 exdom 2. This selectivity was demonstrated via:
This exdom 2 targeting strategy contrasts with later caloxins (e.g., Caloxin 1c2 targeting exdom 1 of PMCA4), highlighting the approach of leveraging isoform-specific extracellular sequences for rational inhibitor design.
Caloxin 2A1 represents a paradigm shift in ion pump inhibition compared to classical inhibitors like cardiac glycosides (Digoxin, Ouabain). While both target P-type ATPases, their origins, mechanisms, and sites of action differ fundamentally:
Table 2: Comparative Analysis: Caloxin 2A1 vs. Cardiac Glycosides
Feature | Caloxin 2A1 | Cardiac Glycosides (e.g., Ouabain, Digoxin) |
---|---|---|
Target Pump | Plasma Membrane Ca²⁺-ATPase (PMCA1b) | Na⁺/K⁺-ATPase (primarily α1, α2, α3 isoforms) |
Discovery Source | Phage Display Screening (Synthetic) | Natural Products (Plant/Animal Toxins) |
Binding Site | Extracellular Domain 2 (Exdom 2) | Extracellular Surface of α-subunit (E₂-P state) |
Inhibition Mechanism | Allosteric inhibition of transport cycle | Stabilization of E₂-P conformation, blocking cycle |
Primary Specificity | PMCA isoform 1b > other PMCAs | Na⁺/K⁺-ATPase α-subunits (limited α-isoform selectivity) |
Key Functional Effect | Blocks Ca²⁺ extrusion; ↑ [Ca²⁺]ᶜʸᵗ | Blocks Na⁺ extrusion; ↑ [Na⁺]ᶜʸᵗ → ↑ [Ca²⁺]ᶜʸᵗ via NCX |
Research Application | PMCA physiology, Ca²⁺ signaling modulation | Cardiac inotropy, Na⁺/K⁺-ATPase signaling studies |
The native Caloxin 2A1 peptide (VSNSNWPSFPSSGGG-NH₂, MW 1478.52 g/mol, CAS 350670-85-8) is a linear, C-terminally amidated 15-mer. To enhance its physicochemical properties for research applications, particularly solubility and handling stability, Caloxin 2A1 is commonly formulated as its trifluoroacetic acid (TFA) salt (Caloxin 2A1 TFA, C₆₆H₉₂F₃N₁₉O₂₄, MW 1592.54 g/mol). This salt formation involves protonation of basic amino acid side chains (e.g., arginine, lysine, N-terminus) by TFA, forming a counterion network [1] [10].
The TFA salt formulation confers critical advantages:
This formulation optimization makes Caloxin 2A1 TFA the preferred and practical form for experimental use in biochemical and cellular research, enabling reliable and reproducible investigation of PMCA function.
Table 3: Properties of Caloxin 2A1 and Caloxin 2A1 TFA
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9